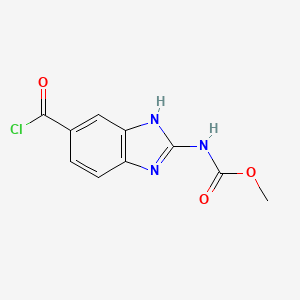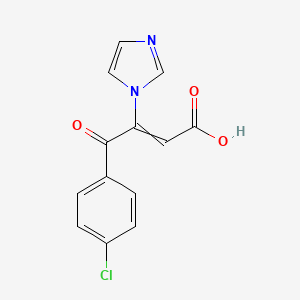
methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and carbamation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
Methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-propylsulphinyl-1H-benzimidazole-2-carbamate
- Methyl 5-(propylsulfonyl)-1H-benzimidazole-2-carbamate
- Carbendazim
- Thiabendazole
Uniqueness
Methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its chlorocarbonyl group, in particular, allows for unique substitution reactions that are not possible with other similar compounds .
Properties
CAS No. |
135696-94-5 |
|---|---|
Molecular Formula |
C10H8ClN3O3 |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
methyl N-(6-carbonochloridoyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-10(16)14-9-12-6-3-2-5(8(11)15)4-7(6)13-9/h2-4H,1H3,(H2,12,13,14,16) |
InChI Key |
KWSOMOTVORBXBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)

![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)

![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)

![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
